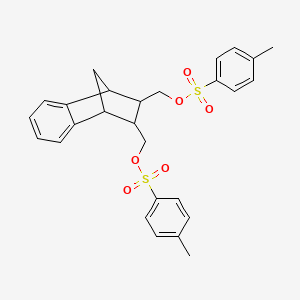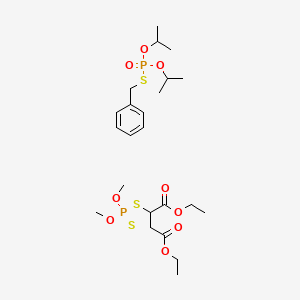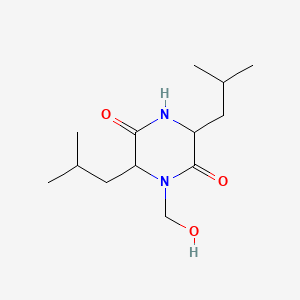
(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 41377: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of interest in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NSC 41377 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of NSC 41377 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch or continuous mode.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 41377 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 41377 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: NSC 41377 is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: In biological research, NSC 41377 is used to investigate cellular processes and molecular interactions. It is often employed in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is studied for its effects on specific molecular targets and pathways involved in diseases.
Industry: NSC 41377 is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance products.
Mecanismo De Acción
The mechanism of action of NSC 41377 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: NSC 41377 can inhibit the activity of certain enzymes, affecting metabolic processes.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
NSC 12345: This compound shares similar structural features with NSC 41377 but differs in its reactivity and applications.
NSC 67890: Another related compound, known for its distinct mechanism of action and therapeutic potential.
Uniqueness: NSC 41377 stands out due to its specific molecular interactions and broad range of applications. Its unique properties make it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
6973-94-0 |
|---|---|
Fórmula molecular |
C12H11AsO4 |
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-(4-hydroxyphenyl)arsinic acid |
InChI |
InChI=1S/C12H11AsO4/c14-10-7-5-9(6-8-10)13(16,17)11-3-1-2-4-12(11)15/h1-8,14-15H,(H,16,17) |
Clave InChI |
LYLOLQCNEFADIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)[As](=O)(C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)




![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
